molecular formula C19H17FN4O3S2 B2695285 4-ethoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-74-4

4-ethoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2695285
CAS No.: 392297-74-4
M. Wt: 432.49
InChI Key: SLRBJCBTGDAHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a 4-ethoxy group and a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl side chain. The 1,3,4-thiadiazole scaffold is known for its diverse bioactivity, including anticancer and antimicrobial properties . The 4-fluorophenyl moiety enhances electronic and steric interactions with biological targets, while the ethoxy group on the benzamide may improve lipophilicity and metabolic stability .

Properties

IUPAC Name

4-ethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-2-27-15-9-3-12(4-10-15)17(26)22-18-23-24-19(29-18)28-11-16(25)21-14-7-5-13(20)6-8-14/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRBJCBTGDAHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H20FN3O3S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_3\text{S}

In Vitro Studies

Various studies have evaluated the anticancer potential of thiadiazole derivatives. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compounds in this series had IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32
Control-5-Fluorouracil (standard)

The anticancer activity of these compounds is attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies revealed that treatment with these compounds led to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, indicating that they promote apoptotic cell death . Additionally, cell cycle analysis demonstrated that these compounds could induce cell cycle arrest at various phases (S and G2/M), further contributing to their efficacy against cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial and antifungal activities. For example, compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity TypeTarget OrganismMIC (µg/mL)
8dAntifungalA. niger32
8eAntifungalC. albicans42

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the thiadiazole scaffold influence biological activity. For instance:

  • Ethoxy Group Positioning : Shifting the position of the ethoxy group significantly affected cytotoxicity; moving it from para to ortho increased activity by fourfold.
  • Substitution Variations : Replacing phenyl groups with more lipophilic moieties enhanced anticancer properties, indicating that hydrophobic interactions play a crucial role in activity .

Case Studies

  • In Vivo Efficacy : One study highlighted a derivative that demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration, showcasing its potential for further clinical development .
  • Combination Therapy : Another case study explored the use of thiadiazole derivatives in combination with standard chemotherapeutics, resulting in synergistic effects that improved overall efficacy against resistant cancer cell lines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-ethoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit promising anticancer properties. The compound functions as an inhibitor of certain tyrosine kinases involved in tumor growth and metastasis. Specifically, it has been shown to inhibit the MET signaling pathway, which is crucial in various cancers.

Case Study:
A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against solid tumors .

Antimicrobial Properties

Beyond oncology, this compound has been investigated for its antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit growth.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects in preclinical studies. By modulating cytokine production and reducing inflammatory markers, it may serve as a therapeutic agent in inflammatory diseases.

Case Study:
In an animal model of acute inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in inflammation modulation .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s reactivity stems from its functional groups:

  • Thiadiazole ring : A nitrogen-sulfur heterocycle known for stability but capable of participating in redox reactions or acting as a leaving group under specific conditions.

  • Ethoxy substituent : A nucleophilic oxygen atom that may undergo substitution or elimination reactions.

  • Fluorophenyl amino group : The amino group (NH₂) can act as a nucleophile, while the fluorine atom enhances lipophilicity and influences reactivity.

Hydrolysis of the Amide Bond

The benzamide moiety (CONH₂) can hydrolyze under acidic or basic conditions to form a carboxylic acid (COOH). This reaction is common in amide chemistry and may occur in aqueous environments .

Reaction :
Benzamide+H+/H2OCarboxylic Acid+Ammonia\text{Benzamide} + \text{H}^+/\text{H}_2\text{O} \rightarrow \text{Carboxylic Acid} + \text{Ammonia}

Oxidation of the Thioether Group

The thioether (S-ethyl) linkage between the thiadiazole and benzamide may undergo oxidation to form a sulfoxide (S=O) or sulfone (S=O)₂. Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) could drive this reaction.

Reaction :
Thioether+H2O2Sulfoxide/Sulfone\text{Thioether} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide/Sulfone}

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring’s sulfur atoms may participate in nucleophilic substitution, particularly if activated by electron-withdrawing groups. This could lead to derivatives with modified substituents.

Reaction :
Thiadiazole-S+NuSubstituted Thiadiazole\text{Thiadiazole-S} + \text{Nu}^- \rightarrow \text{Substituted Thiadiazole}

Acylation of the Amino Group

The amino group (NH₂) in the fluorophenyl substituent is susceptible to acylation (e.g., with acetyl chloride, AcCl) to form an amide, altering the molecule’s solubility and biological activity.

Reaction :
NH2+AcClAcylated Derivative+HCl\text{NH}_2 + \text{AcCl} \rightarrow \text{Acylated Derivative} + \text{HCl}

Comparative Analysis of Reaction Conditions

Reaction Type Reagents/Conditions Key Product
Hydrolysis of AmideAcidic/basic aqueous solutionCarboxylic Acid
Oxidation of ThioetherH₂O₂, KMnO₄Sulfoxide/Sulfone
Nucleophilic SubstitutionNucleophiles (e.g., OH⁻)Substituted Thiadiazole
Acylation of Amino GroupAcCl, PyridineAcylated Derivative

Spectral and Mechanistic Insights

While direct spectral data for this compound is unavailable in the provided sources, analogous thiadiazole derivatives exhibit characteristic IR and NMR features:

  • IR : Peaks for NH stretching (~3130 cm⁻¹), C=O (~1700 cm⁻¹), and C-F (~1050 cm⁻¹) .

  • NMR : Splitting patterns indicative of aromatic protons and thiazole ring protons .

Research Gaps and Limitations

The provided sources lack explicit experimental data on this compound’s reactions. Most insights are derived from structural analysis and analogous systems. Further studies are required to validate these hypotheses and explore reaction kinetics, yields, and intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The compound is compared to structurally related 1,3,4-thiadiazole derivatives (Table 1):

Compound ID/Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 4-ethoxybenzamide, 2-((4-fluorophenyl)amino)-2-oxoethylthio Not reported Not reported Not reported -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-chlorobenzylthio, 2-isopropyl-5-methylphenoxy 138–140 82 Antifungal, antibacterial
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives (Schiff bases) 4-fluorophenylthiophenyl, Schiff base substituents Not reported 70–85 Anticancer (IC50: 1.28 μg/mL)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio, 2-methoxyphenoxy 135–136 85 Not reported
N-[5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl] benzamide derivatives (7a–l) Varied methylene amino groups on thiadiazole, benzamide 160–290 68–80 Anticancer (docking-based design)

Key Observations:

  • Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound and ’s derivatives correlates with anticancer activity, likely due to enhanced target binding via halogen interactions . In contrast, chlorobenzyl or methoxyphenoxy substituents () are linked to antimicrobial effects .
  • Physical Properties : Higher melting points (>160°C) in ’s derivatives (e.g., 8a, 290°C) suggest increased crystallinity from acetyl/pyridinyl substituents, whereas benzylthio or ethoxy groups () yield lower melting points (133–170°C) .
  • Synthetic Efficiency : Microwave-assisted synthesis () achieves yields >70% for benzamide-thiadiazole hybrids, comparable to conventional methods in (68–88%) .

Functional Group Analysis

  • Thioether Linkage : The thioether in the target compound and ’s derivatives (e.g., 5j, 5m) may enhance membrane permeability but reduce metabolic stability compared to Schiff bases () or triazole-thiones () .
  • Benzamide vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.